6-Bromo-N-cyclopentylnicotinamide
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Overview
Description
6-Bromo-N-cyclopentylnicotinamide is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is a derivative of nicotinamide, which is the amide form of Vitamin B3. Nicotinamide is known for its various biological activities and is widely used in clinical treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which is widely applied in the formation of carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for 6-Bromo-N-cyclopentylnicotinamide are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally friendly processes, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-cyclopentylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-Bromosuccinimide (NBS).
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-Bromosuccinimide (NBS) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of brominated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
6-Bromo-N-cyclopentylnicotinamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and tuberculosis
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-cyclopentylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to exert its effects through modulation of kinase activity and inhibition of specific signaling pathways . For example, nicotinamide derivatives are known to inhibit p38 MAP kinase and Rho-associated protein kinase (ROCK), which play roles in cell differentiation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-Bromo-N-cyclopentylnicotinamide is unique due to its specific bromination and cyclopentyl substitution, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H13BrN2O |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
6-bromo-N-cyclopentylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O/c12-10-6-5-8(7-13-10)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI Key |
KKHBLSACGVADLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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